molecular formula C5H9NO4 B587306 L-Glutamic acid-[3,4-3H] CAS No. 147732-35-2

L-Glutamic acid-[3,4-3H]

Cat. No.: B587306
CAS No.: 147732-35-2
M. Wt: 155.162
InChI Key: WHUUTDBJXJRKMK-WNWDAWGTSA-N
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Description

L-Glutamic acid-[3,4-3H] is a radiolabeled form of L-glutamic acid, where tritium atoms replace hydrogen atoms at the 3 and 4 positions. This compound is widely used in biochemical research to study metabolic pathways, receptor binding, and enzyme kinetics due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glutamic acid-[3,4-3H] can be synthesized through the tritiation of L-glutamic acid. The process involves the catalytic exchange of hydrogen atoms with tritium atoms. This can be achieved using a palladium catalyst under controlled conditions to ensure the specific incorporation of tritium at the desired positions.

Industrial Production Methods: Industrial production of L-glutamic acid typically involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are employed to convert substrates like glucose into L-glutamic acid. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability . For radiolabeling, the synthesized L-glutamic acid undergoes further processing to incorporate tritium atoms.

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid-[3,4-3H] undergoes various chemical reactions, including:

    Oxidation: Conversion to α-ketoglutarate via oxidative deamination.

    Reduction: Reduction to γ-aminobutyric acid (GABA).

    Substitution: Formation of derivatives through substitution reactions at the amino or carboxyl groups.

Common Reagents and Conditions:

Major Products:

    α-Ketoglutarate: Formed through oxidative deamination.

    γ-Aminobutyric acid: Produced via reduction.

    N-Acyl derivatives: Result from substitution reactions.

Scientific Research Applications

L-Glutamic acid-[3,4-3H] has extensive applications in scientific research:

Mechanism of Action

L-Glutamic acid-[3,4-3H] exerts its effects by participating in metabolic pathways and binding to specific receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . The compound cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis.

Comparison with Similar Compounds

Uniqueness: L-Glutamic acid-[3,4-3H] is unique due to its radiolabeled nature, allowing for precise tracking and measurement in biochemical studies. This property makes it invaluable for research applications where tracing metabolic pathways and receptor interactions are crucial.

Properties

IUPAC Name

(4S)-4-amino-2,2,3,3-tetratritiopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-WNWDAWGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([C@@H](C(=O)O)N)C([3H])([3H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745490
Record name L-(3,3,4,4-~3~H_4_)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147732-35-2
Record name L-(3,3,4,4-~3~H_4_)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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